

Leucomycin A8: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Leucomycin A8*

Cat. No.: *B100343*

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Molecular Formula: C₃₉H₆₃NO₁₅

This technical guide provides an in-depth overview of **Leucomycin A8**, a macrolide antibiotic. The content is tailored for researchers, scientists, and professionals involved in drug development, offering detailed information on its chemical properties, biological activity, biosynthesis, and analytical methodologies.

Core Molecular and Physical Properties

Leucomycin A8 is a member of the leucomycin complex, a group of 16-membered macrolide antibiotics produced by the bacterium *Streptomyces kitasatoensis*.^[1] Its fundamental properties are summarized below.

Property	Value	Reference
Molecular Formula	C39H63NO15	[1]
Molecular Weight	785.9 g/mol	[1]
CAS Number	18361-50-7	[1]
Appearance	White solid (Predicted)	
Solubility	Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility.	[2][3]

Biological Activity and Mechanism of Action

As a macrolide antibiotic, **Leucomycin A8** is expected to exhibit broad-spectrum activity against Gram-positive bacteria. While specific minimum inhibitory concentration (MIC) values for **Leucomycin A8** are not readily available in the cited literature, data for the closely related compound josamycin (a mixture of leucomycin components) provides a strong indication of its potential antibacterial efficacy.

Table 2.1: Minimum Inhibitory Concentration (MIC) of Josamycin against various bacteria.

Bacterial Strain	MIC Range (µg/mL)	Reference
Staphylococcus aureus	≤0.39 - >100	[4]
Staphylococcus epidermidis	≤0.39 - 6.25	[4]
Streptococcus pneumoniae	≤0.05 - 0.2	[5]
Streptococcus pyogenes	≤0.39 - 1.56	[4]
Bacteroides fragilis	≤0.39 - 3.12	[4]

The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA and thereby halting the elongation of the polypeptide chain.

Pharmacokinetic Properties

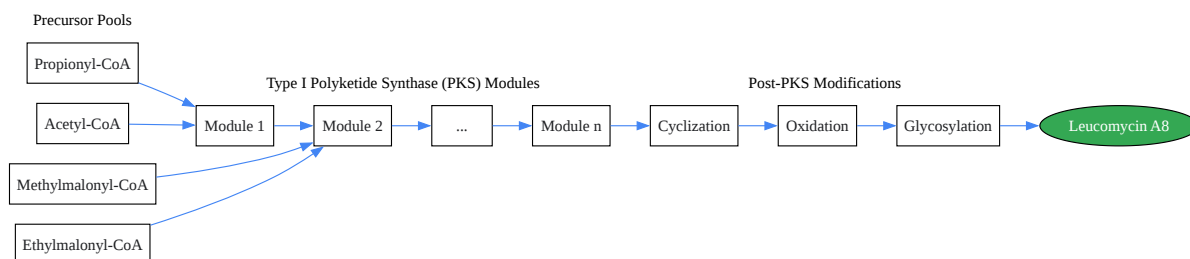
Specific pharmacokinetic data for **Leucomycin A8** is not available. However, studies on josamycin in humans and rabbits provide valuable insights into the likely pharmacokinetic profile of leucomycin components.

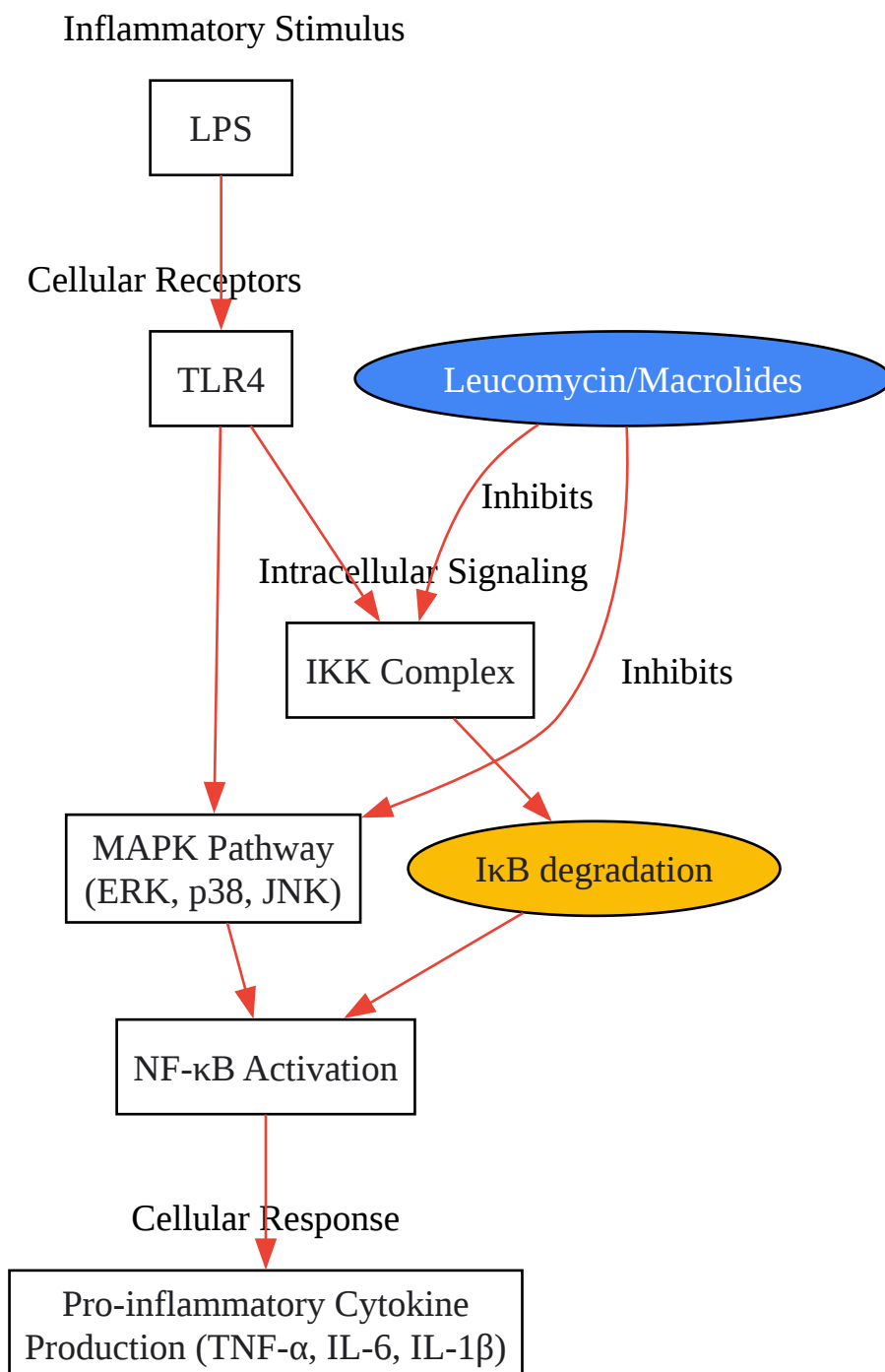
Table 3.1: Pharmacokinetic Parameters of Josamycin.

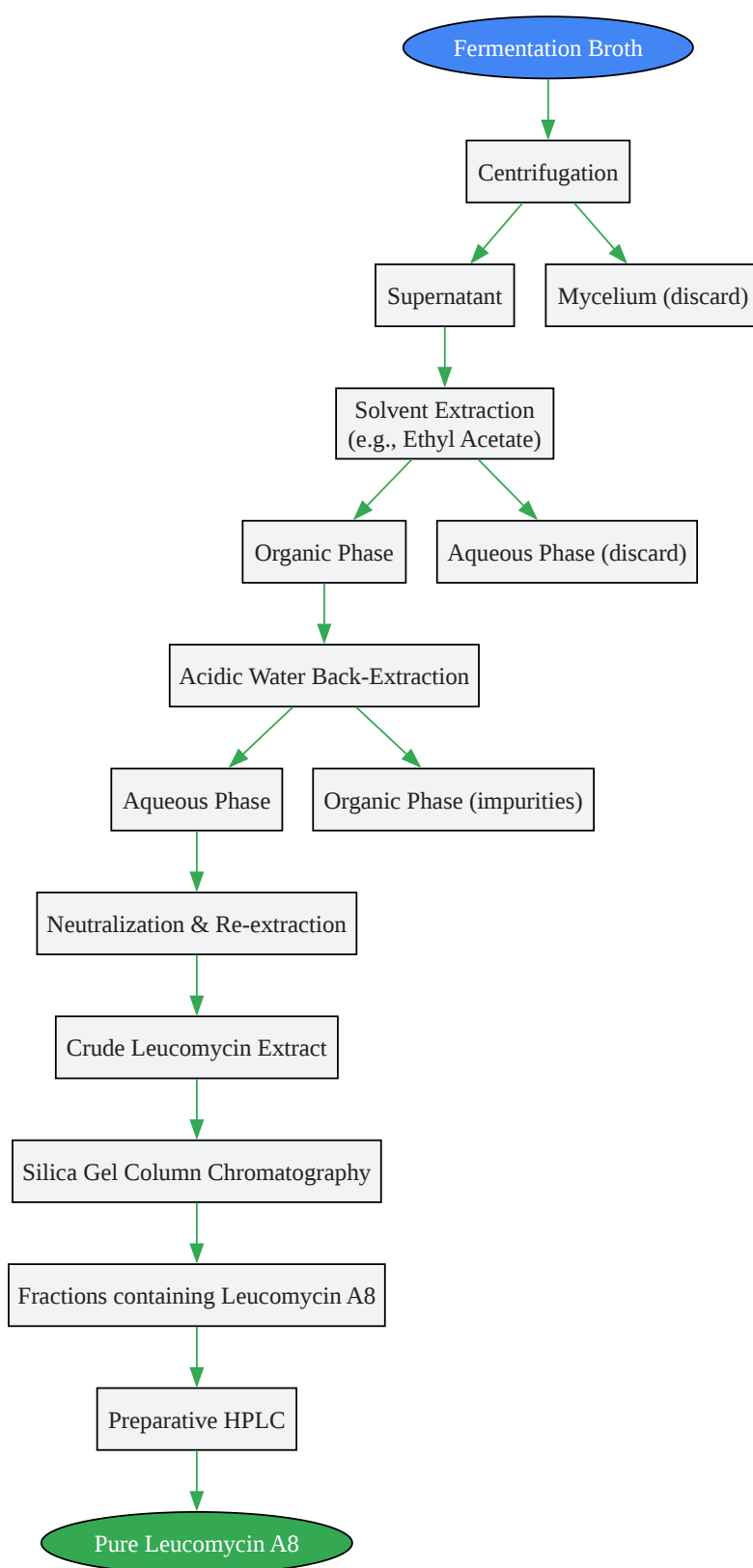
Parameter	Species	Value	Reference
Time to Peak Concentration (Tmax)	Human	1-2 hours	[6]
Serum Half-life (t1/2)	Human	~1.5 hours	[7]
Protein Binding	Human	~15%	[6]
Tissue Distribution	Human	Concentrates in lung tissue (2-3 times higher than blood)	[6]
Excretion	Rabbit	Primarily fecal	

Biosynthesis of Leucomycin

Leucomycin A8 is synthesized via a type I polyketide synthase (PKS) pathway. The biosynthesis of the 16-membered macrolactone ring involves the sequential condensation of acetate, propionate, and butyrate units.[8][9] The biosynthetic gene cluster for leucomycin in *Streptomyces kitasatoensis* has been identified and contains the necessary PKS modules and tailoring enzymes for the complete synthesis of the various leucomycin components.







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